molecular formula C22H25NO3 B2879527 (Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929397-52-4

(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2879527
CAS No.: 929397-52-4
M. Wt: 351.446
InChI Key: HSEGDYOTYNYWKK-UNOMPAQXSA-N
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Description

The compound contains a benzofuran core, which is a type of heterocyclic compound that consists of fused benzene and furan rings. It also has a tert-butyl group attached to the benzene ring and a dimethylamino group attached to the furan ring. The presence of these groups can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The benzofuran core of the molecule is aromatic, which means it has a stable, ring-like structure with delocalized electrons. The tert-butyl group is bulky and can influence the compound’s steric properties, while the dimethylamino group can participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. These groups can activate the benzofuran ring towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group might increase its polarity and solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Studies have explored the synthesis of analogues and derivatives of benzofurans, which exhibit potential central nervous system activity. These compounds, including variations with dimethylamino groups, have shown significant activity in depression models, highlighting their relevance in medicinal chemistry and drug development (Martin et al., 1981).

Protection and Deprotection Strategies

  • Research into the protection of diols with benzylidene acetal, involving tert-butyl and dimethylamino components, showcases the compound's role in facilitating selective chemical transformations, essential for the synthesis of complex organic molecules (Osajima et al., 2009).

Antioxidant and Physicochemical Properties

  • Novel derivatives with structural similarities have been synthesized and evaluated for their antioxidant activities. These compounds provide insights into designing molecules with enhanced physicochemical properties for potential therapeutic applications (Yüksek et al., 2015).

Molecular Structure and Reactivity

  • The central nervous system active compounds study, including dimethylaminomethylene derivatives of phthalides, contributes to understanding the molecular structure and reactivity of benzofuran derivatives, informing the synthesis of pharmacologically active compounds (Clarke et al., 1983).

Genotoxicity Assessment

  • Research on the genotoxicity of compounds, including those with tert-butyl groups, aids in evaluating the safety profile of chemicals used in various industrial applications, ensuring consumer product safety (Chen et al., 2008).

Fuel Stabilization

  • Studies on diesel fuel stabilization utilize additives with tert-butyl groups, indicating the role of benzofuran derivatives in enhancing fuel stability and performance, crucial for environmental and economic aspects of fuel technology (Koshelev et al., 1996).

Future Directions

Benzofuran derivatives are a focus of ongoing research in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound .

Properties

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-22(2,3)15-8-6-14(7-9-15)12-19-20(25)16-10-11-18(24)17(13-23(4)5)21(16)26-19/h6-12,24H,13H2,1-5H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEGDYOTYNYWKK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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